molecular formula C10H8N2O B1459043 5-Phenoxypyrimidine CAS No. 430439-81-9

5-Phenoxypyrimidine

Cat. No. B1459043
CAS RN: 430439-81-9
M. Wt: 172.18 g/mol
InChI Key: VQAJURRYDSTTMS-UHFFFAOYSA-N
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Description

5-Phenoxypyrimidine is a heterocyclic compound with the following chemical structure: . It belongs to the pyrimidine family and contains a phenyl group attached to the pyrimidine ring.

Scientific Research Applications

Photocatalytic Degradation Studies

5-Phenoxypyrimidine compounds, such as 5-Ethyl-5-phenylpyrimidine-2,4,6(1H, 3H, 5H)-trione, have been studied for their photocatalytic degradation properties. The transformation of phenobarbital (a compound related to 5-Phenoxypyrimidine) by UV/TiO2 heterogeneous photocatalysis was explored to assess the decomposition of the pharmaceutical compound, identify intermediates, and elucidate mechanistic details of degradation. The study found an 80% removal efficiency of phenobarbital within 60 minutes, with better degradation efficiency in alkaline solutions. Reactive oxidative species (ROSs) were primarily responsible for the degradation, with ()OH playing a major role. This suggests potential environmental applications of 5-Phenoxypyrimidine related compounds in water treatment and pollution control (Cao et al., 2013).

Antidiabetic Activity

4-Phenoxypyrimidine-5-carboxamide derivatives have shown promising results as antidiabetic agents by activating the TGR5 receptor, which plays a crucial role in metabolic regulation. Compound 23g, a derivative, showed significant blood glucose reduction in diabetic mice models, indicating the potential of 5-Phenoxypyrimidine compounds in developing new antidiabetic medications. However, it's worth noting that the compound also stimulated gallbladder filling, suggesting potential side effects that need to be addressed (Duan et al., 2012).

Computational Modeling and Drug Design

Computational modeling has been utilized to develop a Quantitative structure-activity relationship (QSAR) model for 4-Phenoxypyrimidine-5-carboxamide derivatives, proposing them as potent anti-diabetic agents. Molecular docking studies revealed strong binding affinities with the TGR5 receptor, suggesting their potential as effective antidiabetic drugs. The QSAR model and molecular docking results provide a direction for the design of new antidiabetic agents with improved activity against the TGR5 target site (Adeniji et al., 2020).

properties

IUPAC Name

5-phenoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-9(5-3-1)13-10-6-11-8-12-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAJURRYDSTTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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